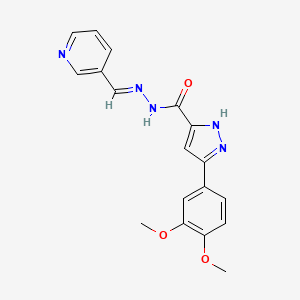
1-Benzyl-3-methyl-2-phenyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-methyl-2-phenyl-1H-indole is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by its unique structure, which includes a benzyl group, a methyl group, and a phenyl group attached to the indole core
Preparation Methods
The synthesis of 1-Benzyl-3-methyl-2-phenyl-1H-indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a well-established procedure for constructing indole derivatives. This method typically involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core . The specific synthesis of this compound may involve additional steps to introduce the benzyl and methyl groups at the desired positions.
Industrial production methods for indole derivatives often utilize efficient and scalable processes. One-pot, three-component protocols have been developed for the rapid synthesis of trisubstituted indoles, including this compound . These methods are advantageous due to their operational simplicity, high yields, and the use of readily available starting materials.
Chemical Reactions Analysis
1-Benzyl-3-methyl-2-phenyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The indole core can be oxidized to form oxindoles or other oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole core.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can introduce halogen atoms at specific positions on the indole ring, while nitration can add nitro groups.
Scientific Research Applications
Chemistry: As a versatile building block, it is used in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-methyl-2-phenyl-1H-indole involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific biological activity being studied. For example, some indole derivatives exhibit antiviral activity by inhibiting viral replication, while others may act as anti-inflammatory agents by modulating inflammatory pathways .
Comparison with Similar Compounds
1-Benzyl-3-methyl-2-phenyl-1H-indole can be compared with other similar indole derivatives, such as:
3-Methyl-2-phenyl-1-substituted-indole: These compounds have similar structural features and exhibit comparable biological activities.
Indomethacin analogs: These compounds are used as anti-inflammatory and analgesic agents and share structural similarities with this compound.
Conclusion
This compound is a versatile and significant compound in the field of organic chemistry Its unique structure and diverse reactivity make it a valuable building block for the synthesis of complex molecules
Properties
Molecular Formula |
C22H19N |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
1-benzyl-3-methyl-2-phenylindole |
InChI |
InChI=1S/C22H19N/c1-17-20-14-8-9-15-21(20)23(16-18-10-4-2-5-11-18)22(17)19-12-6-3-7-13-19/h2-15H,16H2,1H3 |
InChI Key |
SUFTVTAWGLLPEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)CC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorophenyl)-2-{[3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B11687377.png)
methyl}phosphonate](/img/structure/B11687381.png)

![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B11687398.png)
![(2E)-2-[(2E)-{[5-(4-chlorophenyl)furan-2-yl]methylidene}hydrazinylidene]-5-(4-methoxybenzyl)-1,3-thiazolidin-4-one](/img/structure/B11687409.png)
![N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11687415.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide](/img/structure/B11687416.png)
![N-(3-Chlorophenyl)-4-{5-[(5E)-3-{3-[(3-chlorophenyl)carbamoyl]propyl}-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL}butanamide](/img/structure/B11687422.png)
![(2E)-2-(4-chlorobenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11687427.png)

![(4Z)-4-{4-[2-(4-methylphenoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione](/img/structure/B11687432.png)
![(3Z)-5-bromo-3-[(4-methoxyphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B11687437.png)
![N-[3-(3-Chloro-4-ethoxybenzamido)phenyl]furan-2-carboxamide](/img/structure/B11687447.png)
![2-bromo-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B11687453.png)
